6-Azaspiro[2.5]octan-4-one hydrochloride
Description
6-Azaspiro[2.5]octan-4-one hydrochloride is a bicyclic organic compound featuring a spirocyclic scaffold with a six-membered azaspiro ring fused to a smaller five-membered ring. The ketone group at position 4 introduces electrophilic reactivity, while the hydrochloride salt enhances solubility for pharmaceutical applications. Spirocyclic compounds like this are valued in medicinal chemistry for their conformational rigidity, which improves target binding selectivity and metabolic stability.
Properties
IUPAC Name |
6-azaspiro[2.5]octan-8-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-6-5-8-4-3-7(6)1-2-7;/h8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDLHOWKPWTGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Azaspiro[2.5]octan-4-one hydrochloride typically begins with a dinitrile precursor such as (1-cyanomethyl-cyclopropyl)-acetonitrile. The key steps involve:
- Chemoselective reduction of dinitriles to form the spirocyclic amine core.
- Hydrolysis and subsequent formation of the hydrochloride salt.
- Use of specific catalysts and reducing agents to control selectivity and yield.
Detailed Preparation Procedure
Step 1: Reduction of Dinitriles
- Starting Material: (1-cyanomethyl-cyclopropyl)-acetonitrile
- Catalyst: Titanium(IV) isopropoxide (Ti(Oi-Pr)4)
- Solvent: Toluene
- Conditions: Reaction under an inert nitrogen atmosphere at 60°C for 24 hours
- Reducing Agent: Polymethylhydrosiloxane (PMHS) is added to facilitate the reduction of nitrile groups to amines.
This step results in the formation of the spirocyclic amine intermediate by selective reduction of the nitrile groups while maintaining the integrity of the spirocyclic scaffold.
Step 2: Hydrochloride Salt Formation
- Reagents: Hydrogen chloride (HCl) in aqueous solution
- Solvent: Toluene
- Conditions: Reaction at 20°C for 4 hours under inert atmosphere
- Outcome: Conversion of the free base amine to its hydrochloride salt, yielding this compound as a yellow powder.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | (1-cyanomethyl-cyclopropyl)-acetonitrile, Ti(Oi-Pr)4, PMHS, toluene | 60°C | 24 h | N2 | - | Chemoselective reduction of dinitriles |
| 2 | HCl (aq), toluene | 20°C | 4 h | N2 | 81 | Formation of hydrochloride salt |
Alternative Catalysts and Reducing Agents
Other preparation methods reported in patent literature suggest variations in catalysts and reducing agents:
- Catalysts: Pd/C, Pd(OH)2/C, Raney nickel
- Basic Reagents: Triethylamine, tributylamine, diisopropylethylamine
- Solvents: Lower alcohols (e.g., methanol, ethanol), tetrahydrofuran (THF)
- Reducing Agents: Lithium aluminum hydride (LiAlH4), red aluminum, borane complexes (e.g., BH3·THF, borane dimethyl sulfide)
These alternatives provide flexibility for reaction optimization depending on scale, cost, and desired purity.
Mechanistic Insights
- The reduction of dinitriles to amines is facilitated by hydrosilane reagents in the presence of titanium catalysts, which activate the nitrile for nucleophilic attack.
- The spirocyclic structure is preserved due to the intramolecular cyclization that occurs as the nitrile groups are reduced.
- Formation of the hydrochloride salt stabilizes the amine and improves its handling and storage properties.
Summary Table of Preparation Methods
| Method ID | Starting Material | Catalyst/Reagent | Solvent | Key Conditions | Product Form | Yield (%) | Reference Type |
|---|---|---|---|---|---|---|---|
| Method 1 | (1-cyanomethyl-cyclopropyl)-acetonitrile | Ti(Oi-Pr)4, PMHS | Toluene | 60°C, 24 h, N2 | This compound (yellow powder) | 81 | Research report |
| Method 2 | Dinitrile intermediate | Pd/C, Pd(OH)2/C, Raney Ni | Lower alcohols, THF | 20-50°C, basic amine present | Hydrochloride salt | Variable | Patent CN108530375B |
| Method 3 | Dinitrile intermediate | LiAlH4, Red Aluminum, BH3 complexes | THF, alcohols | 20-50°C | Hydrochloride salt | Variable | Patent CN108530375B |
Research Findings and Characterization
- The synthesized this compound is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the bicyclic spiro structure and amine hydrochloride salt formation.
- The compound exhibits good stability as a hydrochloride salt, facilitating its use as a building block in further synthetic applications.
- Yields reported are generally high (around 80%), indicating efficient conversion and purification protocols.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[2.5]octan-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
1. Diabetes Management
The most significant application of 6-Azaspiro[2.5]octan-4-one hydrochloride is as an agonist of the glucagon-like peptide-1 receptor (GLP-1R). This receptor plays a vital role in glucose metabolism and insulin regulation. The compound enhances insulin secretion, reduces plasma glucose levels, delays gastric emptying, and promotes satiety, making it a candidate for therapeutic interventions in type 2 diabetes management.
2. Drug Development
The compound's unique structural features allow for further modifications, which can lead to the exploration of additional pharmacological properties. Its selective agonistic activity at GLP-1R suggests potential for developing drugs aimed at enhancing insulin secretion and managing blood glucose levels in diabetic patients.
3. Neuropharmacology
Research indicates potential applications in neuropharmacology, particularly concerning cognitive enhancement and memory improvement. Compounds with similar azaspiro structures have shown promise as agonists at nicotinic acetylcholine receptors, which are implicated in cognitive functions .
Chemical Synthesis and Catalysis
1. Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions is crucial for the development of complex organic molecules used in drug discovery .
2. Catalytic Applications
The compound can also be utilized in catalytic processes to facilitate the formation of bioactive scaffolds through various organic transformations. Its role as a catalyst or as part of a catalytic system enhances the efficiency and selectivity of reactions, making it valuable in synthetic organic chemistry .
Case Studies and Research Findings
Numerous studies have documented the pharmacological effects and therapeutic potential of this compound:
- Diabetes Research : Studies have shown that compounds acting on GLP-1R can significantly improve glycemic control in diabetic models, suggesting that this compound could be developed into a potent therapeutic agent for diabetes management.
- Cognitive Enhancement : Research involving structurally similar compounds has indicated improvements in cognitive function and memory retention when administered as agonists at nicotinic receptors, thus opening avenues for further exploration with this compound.
Mechanism of Action
The mechanism of action of 6-Azaspiro[2.5]octan-4-one hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Comparison Metrics:
- Structural Similarity : Computed based on ring systems, functional groups, and substituents.
- Functional Groups : Presence of ketones, amines, or alcohols influences reactivity and applications.
- Ring Sizes : Spiro ring dimensions ([2.5], [4.5], etc.) affect molecular geometry and steric hindrance.
- Pharmaceutical Relevance : Role as intermediates or active ingredients.
Table 1: Structural and Functional Comparison
Functional Group Variations
- Ketone vs. Alcohol : The target compound’s ketone group (C=O) offers distinct reactivity compared to analogs like 2-Azaspiro[3.3]heptan-6-ol hydrochloride (alcohol group). Ketones participate in nucleophilic additions, whereas alcohols undergo oxidation or esterification .
- Amine Derivatives: 7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride (CAS 915795-01-6) contains both amine and ketone groups, enhancing its versatility in forming hydrogen bonds or salt bridges in drug-receptor interactions .
Ring System Impact
Pharmaceutical Relevance
- 6-Azaspiro[2.5]octane hydrochloride (CAS 1037834-62-0) is a precursor for neuroactive compounds due to its rigid spirocyclic framework .
- 7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride is explicitly marketed as a pharmaceutical intermediate, highlighting its role in synthesizing kinase inhibitors or antivirals .
Biological Activity
6-Azaspiro[2.5]octan-4-one hydrochloride is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within a bicyclic framework. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its potential therapeutic applications in diabetes management and enzyme inhibition.
- Molecular Formula : CHClN\O
- Molecular Weight : 147.65 g/mol
- Structure : The spirocyclic structure allows for specific interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:
- GLP-1 Receptor Agonism : This compound acts as an agonist for the glucagon-like peptide-1 (GLP-1) receptor, which is crucial for insulin secretion and glucose metabolism. Activation of this receptor leads to:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, making it useful in biochemical studies. The interaction with these enzymes can modulate metabolic pathways, providing therapeutic benefits in conditions such as diabetes .
Biological Activity Overview
Case Study: GLP-1 Receptor Activation
Recent studies have optimized a series of 6-azaspiro[2.5]octane derivatives into potent GLP-1 agonists. Structural analysis using cryogenic electron microscopy has provided insights into the structure-activity relationship (SAR) of these compounds, demonstrating their efficacy in stimulating insulin secretion and managing type 2 diabetes .
In Vitro Studies on Enzyme Inhibition
In vitro studies have shown that certain derivatives of azaspiro compounds exhibit moderate to high inhibitory effects on monoamine oxidase B (MAO-B), with IC50 values indicating their potential as therapeutic agents for neurological disorders . The mechanism involves preincubation with the enzyme, leading to significant reductions in enzymatic activity.
Potential Therapeutic Applications
This compound is being explored for various therapeutic applications:
- Diabetes Management : Its role as a GLP-1 receptor agonist positions it as a candidate for developing treatments aimed at improving glycemic control in diabetic patients.
- Neurological Disorders : The enzyme inhibition properties suggest potential applications in treating conditions like Parkinson's disease through the modulation of neurotransmitter levels.
Q & A
Q. What are the optimal synthetic routes for preparing 6-azaspiro[2.5]octan-4-one hydrochloride, and how can purity be ensured?
The synthesis typically involves spiroannulation strategies, such as intramolecular cyclization of precursor amines or ketones under acidic conditions. Key steps include:
- Reagent selection : Use of trifluoroacetic acid or HCl for cyclization, as seen in intermediates like 6-azaspiro[2.5]octan-4-ol hydrochloride .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve ≥95% purity.
- Characterization : Confirm structure via H/C NMR, LC-MS, and elemental analysis. For hydrochloride salts, chloride ion quantification via ion chromatography is critical .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic analysis via:
- HPLC : Monitor degradation peaks.
- Karl Fischer titration : Track moisture uptake.
- X-ray diffraction (XRD) : Assess crystallinity changes.
- pH stability : Test solubility in buffered solutions (pH 1–9) to identify hydrolytic degradation pathways .
Advanced Research Questions
Q. How can researchers design MAGL (monoacylglycerol lipase) inhibition assays using 6-azaspiro derivatives, and what are common pitfalls?
- Experimental design :
- Enzyme source : Recombinant human MAGL expressed in HEK293 cells.
- Substrate : Use 4-nitrophenyl acetate; measure hydrolysis rate via absorbance at 405 nm.
- Inhibition kinetics : Calculate IC values with dose-response curves (1 nM–10 µM).
- Pitfalls :
- Non-specific binding: Include control assays with scrambled analogs.
- Solubility issues: Use DMSO concentrations ≤0.1% to avoid solvent interference .
Q. What strategies are recommended for evaluating the in vivo efficacy of this compound in heterotopic ossification models?
- Animal models : Use BMP-2-induced ectopic bone formation in mice.
- Dosing : Administer intraperitoneally (1–10 mg/kg/day) for 14 days.
- Endpoints :
- Micro-CT analysis of ectopic bone volume.
- Histopathology (H&E staining) for osteoblast activity.
- Serum biomarkers (ALP, osteocalcin) via ELISA.
- PK/PD integration : Measure plasma half-life and tissue distribution via LC-MS/MS to correlate exposure with efficacy .
Q. How should contradictory data in enzyme inhibition versus cellular activity be resolved for this compound?
- Case example : If in vitro MAGL IC is low (nM range) but cellular activity is weak:
- Permeability testing : Use Caco-2 monolayers to assess passive diffusion (P <1×10 cm/s indicates poor uptake).
- Metabolic stability : Incubate with liver microsomes; low t suggests rapid hepatic clearance.
- Off-target profiling : Screen against related hydrolases (e.g., FAAH, ABHD6) to rule out selectivity issues .
Q. What analytical methods are critical for resolving stereochemical uncertainties in 6-azaspiro derivatives?
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra.
- X-ray crystallography : Resolve spiro-center geometry if single crystals are obtainable .
Data Analysis & Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound across labs?
- Detailed protocols : Document exact equivalents of reagents, reaction times, and temperature profiles.
- Batch records : Include raw NMR/FIR spectra and HPLC chromatograms in supplementary data.
- Inter-lab validation : Share samples with a third-party lab for independent synthesis and characterization .
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
- Error analysis : Report 95% confidence intervals for IC values.
- Outlier handling : Use Grubbs’ test (α=0.05) to exclude anomalous replicates .
Therapeutic Translation Challenges
Q. How can researchers address discrepancies between in vitro potency and in vivo pharmacokinetics?
- Prodrug strategies : Modify the hydrochloride salt to ester prodrugs for improved oral bioavailability.
- Nanocarriers : Encapsulate in PEGylated liposomes to enhance plasma half-life.
- Toxicology screening : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) early in development .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
